molecular formula C32H27BrN2O4 B11590733 4-(11,11-Dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl 4-bromobenzoate

4-(11,11-Dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl 4-bromobenzoate

Cat. No.: B11590733
M. Wt: 583.5 g/mol
InChI Key: PKTZHFMJLXSBRN-UHFFFAOYSA-N
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Description

4-{11,11-DIMETHYL-9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}-2-METHOXYPHENYL 4-BROMOBENZOATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 4-{11,11-DIMETHYL-9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}-2-METHOXYPHENYL 4-BROMOBENZOATE typically involves multicomponent reactions. One approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) and final formation of the target compound in acidic media . Industrial production methods may involve similar multicomponent reactions but optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of methoxy and phenyl groups allows for oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl groups, using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The bromobenzoate moiety can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

4-{11,11-DIMETHYL-9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}-2-METHOXYPHENYL 4-BROMOBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in multicomponent reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar compounds include other phenanthroline derivatives and bromobenzoate esters. What sets 4-{11,11-DIMETHYL-9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}-2-METHOXYPHENYL 4-BROMOBENZOATE apart is its unique combination of functional groups, which provides a distinct set of chemical properties and potential applications. Similar compounds include:

Properties

Molecular Formula

C32H27BrN2O4

Molecular Weight

583.5 g/mol

IUPAC Name

[4-(11,11-dimethyl-9-oxo-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl] 4-bromobenzoate

InChI

InChI=1S/C32H27BrN2O4/c1-32(2)16-22-28-21-5-4-14-34-23(21)11-12-24(28)35-30(29(22)25(36)17-32)19-8-13-26(27(15-19)38-3)39-31(37)18-6-9-20(33)10-7-18/h4-15,30,35H,16-17H2,1-3H3

InChI Key

PKTZHFMJLXSBRN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC(=C(C=C5)OC(=O)C6=CC=C(C=C6)Br)OC)C(=O)C1)C

Origin of Product

United States

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